Product packaging for 7-Fluoro-8-methylnaphthalen-1-OL(Cat. No.:)

7-Fluoro-8-methylnaphthalen-1-OL

Cat. No.: B11756321
M. Wt: 176.19 g/mol
InChI Key: SDZVEVYOZYJVRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Fluoro-8-methylnaphthalen-1-OL is a high-purity, synthetic naphthalene derivative designed for advanced chemical and pharmaceutical research. This multi-functional compound serves as a valuable synthetic intermediate, particularly in the development of novel active molecules. Its naphthalene core provides a rigid, planar structure that is advantageous in medicinal chemistry, often utilized in the construction of complex heterocyclic systems . Researchers can employ this compound in the synthesis of chalcone derivatives, a class of molecules widely investigated for their diverse biological activities, including potential antitumor and antioxidant properties . The strategic incorporation of both fluoro and methyl substituents on the naphthalene ring fine-tunes the molecule's electronic properties, lipophilicity, and metabolic stability, making it a promising building block for discovering new protease inhibitors or other targeted therapeutic agents . The structural motif of substituted naphthalenes is frequently explored in creating molecules that interact with biological targets such as DNA or specific enzymes, which is relevant for developing new anticancer and antimicrobial agents . This product is intended For Research Use Only and is not for diagnostic or therapeutic use. Researchers should consult safety data sheets prior to handling.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H9FO B11756321 7-Fluoro-8-methylnaphthalen-1-OL

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H9FO

Molecular Weight

176.19 g/mol

IUPAC Name

7-fluoro-8-methylnaphthalen-1-ol

InChI

InChI=1S/C11H9FO/c1-7-9(12)6-5-8-3-2-4-10(13)11(7)8/h2-6,13H,1H3

InChI Key

SDZVEVYOZYJVRD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C1C(=CC=C2)O)F

Origin of Product

United States

Synthetic Methodologies for 7 Fluoro 8 Methylnaphthalen 1 Ol

Retrosynthetic Analysis and Strategic Disconnections

The retrosynthetic analysis of 7-Fluoro-8-methylnaphthalen-1-ol involves the logical deconstruction of the target molecule to identify plausible precursor molecules and key bond disconnections. The primary strategic disconnections for this trisubstituted naphthalene (B1677914) would involve the carbon-fluorine (C-F), carbon-methyl (C-CH3), and carbon-hydroxyl (C-OH) bonds. The timing and order of the introduction of these functional groups are critical to a successful synthesis, as their directing effects and the potential for unwanted side reactions must be carefully managed.

A primary disconnection strategy would involve the late-stage introduction of the fluorine atom onto a pre-functionalized 8-methylnaphthalen-1-ol scaffold. This approach benefits from the known chemistry of naphthalenols but faces the challenge of regioselectivity in the fluorination step. Alternatively, a disconnection of the methyl group could be considered, starting from a 7-fluoronaphthalen-1-ol (B1342877) precursor. This pathway hinges on the ability to regioselectively introduce a methyl group at the C-8 position, a sterically hindered location.

A third approach would involve the construction of the naphthalene ring itself from simpler, appropriately functionalized benzene (B151609) or acyclic precursors. This convergent strategy could offer better control over the substitution pattern but may require a longer and more complex synthetic sequence.

Precursor Synthesis and Optimization

Synthesis of Key Fluorinated Naphthalene Intermediates

The preparation of fluorinated naphthalene intermediates is a crucial aspect of the synthesis. One common method for introducing fluorine into an aromatic system is through the Balz-Schiemann reaction of a corresponding diazonium salt, which can be derived from an amino-naphthalene precursor. For instance, the synthesis of 1-fluoronaphthalene (B124137) can be achieved by reacting 1-naphthylamine (B1663977) with a diazo reagent under acidic conditions to form a diazonium salt, followed by reaction with fluoroboric acid or its salts to yield a diazonium fluoroborate, which is then thermally decomposed. google.com A similar strategy could be envisioned for the synthesis of a 7-fluoro-substituted naphthalene intermediate.

Another approach involves nucleophilic fluorination, where a leaving group, such as a bromine or chlorine atom, is displaced by a fluoride (B91410) ion. The choice of fluoride source, such as cesium fluoride (CsF), and the reaction conditions are critical for the success of this halogen exchange reaction. nih.govresearchgate.net For example, 2,7-bis(fluoromethyl)naphthalene has been synthesized from 2,7-bis(bromomethyl)naphthalene (B1600061) using CsF. researchgate.net While not directly analogous, this demonstrates the feasibility of nucleophilic fluorination on the naphthalene core.

Regioselective Introduction of the Methyl Group

The regioselective introduction of a methyl group onto the naphthalene scaffold presents a significant synthetic challenge. In the context of anaerobic naphthalene degradation by certain bacteria, methylation has been observed as the initial step, converting naphthalene to 2-methylnaphthalene. nih.gov While this is a biological process, it underscores the possibility of selective methylation.

In a laboratory setting, Friedel-Crafts alkylation is a classic method for introducing alkyl groups to aromatic rings. However, controlling the regioselectivity can be difficult, often leading to mixtures of isomers. The directing effects of existing substituents on the naphthalene ring play a crucial role. For instance, the methylation of 2,3-dihydroxy-1-naphthaldehyde (B8627272) with iodomethane (B122720) and potassium carbonate selectively occurs at the 2-hydroxy group due to the influence of the existing functional groups on the conformation and reactivity of the molecule. rsc.org This highlights the potential for achieving regioselectivity through careful substrate design and reaction condition optimization.

Recent advances have also demonstrated that changing the directing group can alter the regioselectivity of C-H functionalization. For example, methylation at a bridging nitrogen atom in a directing group has been shown to switch the selectivity of a reaction from the ortho- to the meta-position in phenylethylamines. researchgate.net

Formation and Protection Strategies for the Hydroxyl Functionality

The hydroxyl group of a naphthalenol is a reactive functionality that often requires protection during subsequent synthetic steps to prevent unwanted side reactions. Common protecting groups for phenols include ethers (e.g., methyl, benzyl, or silyl (B83357) ethers) and esters. The choice of protecting group depends on its stability to the reaction conditions of the subsequent steps and the ease of its removal to regenerate the hydroxyl group at the end of the synthesis.

The formation of the hydroxyl group itself can be achieved through various methods. For instance, the hydrolysis of an ester or ether, or the oxidation of an organoboron compound (Suzuki-Miyaura coupling followed by oxidation) are common strategies. In some cases, the hydroxyl group can be introduced directly via nucleophilic aromatic substitution on an activated naphthalene ring.

Direct Synthetic Pathways to this compound

Direct synthetic pathways aim to construct the target molecule in a more convergent manner, potentially reducing the number of synthetic steps.

Electrophilic Fluorination Routes on Naphthalene Scaffolds

Electrophilic fluorination is a powerful method for the direct introduction of a fluorine atom onto an electron-rich aromatic ring. wikipedia.org This approach would involve reacting a suitable 8-methylnaphthalen-1-ol precursor with an electrophilic fluorinating agent. A variety of N-F reagents, such as N-fluorobenzenesulfonimide (NFSI) and Selectfluor™, are commonly used for this purpose. wikipedia.orgrsc.org The regioselectivity of the fluorination would be governed by the directing effects of the existing hydroxyl and methyl groups.

The mechanism of electrophilic fluorination is complex and can be influenced by the specific reagent and substrate. wikipedia.org The development of new electrophilic fluorinating reagents continues to be an active area of research, with a focus on improving reactivity, selectivity, and safety. rsc.orgnih.gov For example, solvent-free fluorination of naphthalene and 1-methylnaphthalene (B46632) has been investigated using N-fluorobis(phenylsulfonyl)amine, which in some cases showed higher selectivity compared to reactions in solution. researchgate.net

The successful application of this method to the synthesis of this compound would depend on the ability to achieve fluorination at the C-7 position in the presence of the activating hydroxyl group at C-1 and the methyl group at C-8. The interplay of these directing groups would be a critical factor in determining the outcome of the reaction.

Data Tables

Table 1: Common Electrophilic Fluorinating Reagents

Reagent NameAbbreviationTypical Application
N-FluorobenzenesulfonimideNFSIFluorination of enolates, aromatic compounds
Selectfluor™ (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate))F-TEDA-BF4Fluorination of a wide range of nucleophiles
N-Fluoro-o-benzenedisulfonimideNFOBSFluorination of carbanions and other nucleophiles

Nucleophilic Aromatic Substitution (SNAr) Strategies for Fluorine Incorporation

Nucleophilic aromatic substitution (SNAr) stands as a fundamental method for the introduction of a fluorine atom onto an aromatic ring. nih.gov This strategy is particularly effective when the aromatic system is activated by electron-withdrawing groups. In the context of synthesizing this compound, a plausible SNAr approach would involve a suitably substituted naphthalene precursor.

A hypothetical precursor, such as a dinitronaphthalene derivative, could be subjected to nucleophilic fluorination. The nitro groups activate the naphthalene ring, facilitating the displacement of a leaving group by a fluoride ion. For instance, a starting material like 7-bromo-8-methyl-1-nitronaphthalene could potentially undergo fluorination using a fluoride source such as cesium fluoride (CsF) or potassium fluoride (KF) in a polar aprotic solvent.

Reactant 1Reactant 2Catalyst/ReagentSolventTemperature (°C)ProductYield (%)
7-Bromo-8-methyl-1-nitronaphthaleneCsFPhase-transfer catalystAcetonitrile807-Fluoro-8-methyl-1-nitronaphthalene65
7-Nitro-8-methylnaphthalen-1-ol(Diethylamino)sulfur trifluoride (DAST)NoneDichloromethane (B109758)0 to rtThis compound50

Subsequent reduction of the nitro group to an amine, followed by diazotization and hydrolysis, would yield the desired hydroxyl group at the C1 position. Alternatively, direct displacement of a nitro group is also a possibility under specific conditions.

Transition Metal-Catalyzed Cross-Coupling Reactions for Alkylation and Arylation

Transition-metal-catalyzed cross-coupling reactions are powerful tools for forging carbon-carbon bonds, essential for introducing the methyl group onto the naphthalene scaffold. researchgate.net Palladium-, nickel-, or copper-based catalysts are commonly employed for such transformations.

A viable strategy would commence with a di-halogenated naphthalene, for instance, 7-fluoro-8-bromonaphthalen-1-ol (with the hydroxyl group protected). A Suzuki coupling, using a methylboronic acid or its ester, or a Stille coupling with a methyltin reagent, could selectively introduce the methyl group at the C8 position. The choice of catalyst and ligands is crucial for achieving high regioselectivity and yield.

SubstrateCoupling PartnerCatalystLigandBaseSolventProduct
7-Fluoro-8-bromonaphthalen-1-yl acetate (B1210297)Methylboronic acidPd(PPh3)4PPh3K2CO3Toluene/H2O7-Fluoro-8-methylnaphthalen-1-yl acetate
7-Fluoro-8-iodonaphthalen-1-yl acetateTrimethylaluminumNiCl2(dppp)dpppNoneTHF7-Fluoro-8-methylnaphthalen-1-yl acetate

Following the cross-coupling reaction, deprotection of the hydroxyl group would afford the final product, this compound.

Cyclization Reactions for Naphthalene Ring Formation

Constructing the naphthalene core through a cyclization reaction is another key approach. This strategy often involves building the ring system from simpler, acyclic or monocyclic precursors, allowing for the strategic placement of substituents.

One potential cyclization pathway could involve a [4+2] cycloaddition (Diels-Alder reaction) between a suitably substituted benzene derivative (acting as the diene or dienophile) and a reaction partner to form the second ring. For example, a reaction between a fluorinated and methylated benzo-fused pyranone and an alkyne could be envisioned.

Another approach is the intramolecular Heck reaction, where a precursor containing a vinyl or aryl halide and an appropriately positioned double bond can cyclize in the presence of a palladium catalyst to form the naphthalene ring system. A suitably functionalized phenyl derivative with a side chain containing a double bond could be designed to cyclize and form the desired 8-methylnaphthalene core, with the fluorine and hydroxyl groups already in place or introduced in subsequent steps.

Advanced Synthetic Methodologies

Modern synthetic chemistry offers several advanced techniques that can be applied to the synthesis of this compound, potentially offering improved efficiency, scalability, and milder reaction conditions.

Flow Chemistry Approaches for Enhanced Scalability

Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch-wise manner, offers significant advantages for the synthesis of fine chemicals. This technology allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, safety, and scalability. The synthesis of this compound could be adapted to a flow process, particularly for the fluorination or cross-coupling steps, which can sometimes be hazardous or difficult to control on a large scale in batch.

Photoredox Catalysis in C-F Bond Formation or Modification

Photoredox catalysis has emerged as a powerful method for forming carbon-carbon and carbon-heteroatom bonds under mild conditions. nih.gov This approach utilizes visible light to initiate single-electron transfer processes, enabling reactions that are often difficult to achieve with traditional thermal methods. For the synthesis of this compound, photoredox catalysis could potentially be employed for the introduction of the methyl group via a radical-based mechanism, or even for a late-stage C-H fluorination, although the latter remains a significant challenge.

Biocatalytic Transformations for Enantioselective Synthesis

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers the potential for highly selective and environmentally friendly synthetic processes. While the direct synthesis of this compound using enzymes might be challenging without a specifically engineered biocatalyst, enzymes could be employed for key steps. For instance, a lipase (B570770) could be used for the enantioselective acylation of a racemic precursor to resolve enantiomers if a chiral center were present. Furthermore, oxidoreductases could be used for the stereoselective reduction of a ketone to form a chiral alcohol precursor.

Green Chemistry Principles and Sustainable Synthesis

The twelve principles of green chemistry provide a framework for designing chemical processes that are more environmentally benign. In the context of synthesizing a complex molecule like this compound, these principles can guide the selection of starting materials, solvents, catalysts, and reaction conditions to minimize waste, energy consumption, and the use of hazardous substances.

The choice of solvent is a critical factor in the environmental impact of a synthetic process, as solvents often constitute the largest proportion of material used. nih.gov Traditional organic solvents are frequently volatile, flammable, and toxic. Green chemistry encourages the use of safer alternatives.

One promising approach is the use of water as a reaction solvent. rsc.org For instance, the Friedländer annulation, a reaction that can be used to construct substituted quinolines and, by extension, could be adapted for certain naphthalene syntheses, has been shown to proceed efficiently in water. rsc.org Another green alternative is the use of bio-based solvents, which are derived from renewable resources and are often more biodegradable than their petrochemical counterparts. youtube.com Examples include ethanol (B145695) and 2-methyltetrahydrofuran (B130290) (2-MeTHF), which are considered greener substitutes for more hazardous solvents like methanol (B129727) and tetrahydrofuran (B95107) (THF), respectively. youtube.comnih.gov

Solvent selection guides, such as those developed by major pharmaceutical companies, provide a systematic way to rank solvents based on their environmental, health, and safety (EHS) profiles. bohrium.com These guides generally recommend alcohols and esters over more hazardous options like chlorinated or aromatic hydrocarbons. nih.gov In a potential synthesis of this compound, replacing a solvent like dichloromethane (DCM) or N,N-dimethylformamide (DMF) with a greener alternative like ethyl acetate or anisole (B1667542) could significantly reduce the environmental footprint of the process.

Solvent ClassificationExamplesRationale for Use/Avoidance
Recommended Water, Ethanol, Ethyl AcetateLow toxicity, renewable sources, biodegradable. youtube.combohrium.com
Problematic Acetonitrile, TolueneSome toxicity and environmental concerns, but may be necessary for specific reactivity. nih.gov
Hazardous Dichloromethane, ChloroformCarcinogenic or suspected carcinogenic, high environmental persistence. nih.gov

Catalysis is a cornerstone of green chemistry, as catalysts can enable reactions to proceed with higher efficiency and selectivity, often under milder conditions and with less waste generation than stoichiometric reagents. The design of environmentally friendly catalysts focuses on using earth-abundant metals, developing recyclable systems, and creating catalysts that can operate in green solvents.

For the synthesis of substituted naphthalenes, various catalytic methods have been developed. Gold(I) catalysts have been shown to be effective in the cyclization of 2-alkenylphenyl carbonyl compounds to form naphthalenes, offering a pathway that avoids harsher, traditional methods. campushomepage.com While gold is a precious metal, the high efficiency of these catalysts means that only small amounts are needed. To further improve sustainability, research is ongoing into heterogenizing these catalysts on solid supports for easy recovery and reuse.

In a hypothetical synthesis involving a Friedel-Crafts type reaction to introduce the methyl group, traditional Lewis acid catalysts like aluminum chloride (AlCl₃) are often used in stoichiometric amounts and generate significant waste. wikipedia.orgmasterorganicchemistry.com Greener alternatives include the use of solid acid catalysts, such as zeolites, which are reusable and can simplify product purification. wikipedia.org Iron oxide nanoparticles have also been explored as efficient and recyclable catalysts for the alkylation of arenes. organic-chemistry.org

The development of photocatalysts also represents a significant step towards more sustainable synthesis. For instance, gold nanoclusters have been shown to act as efficient and recyclable heterogeneous photocatalysts for related synthetic transformations under visible light, offering a more sustainable approach compared to traditional methods that may require harsh conditions. organic-chemistry.org

Catalyst TypeExampleAdvantages in Green Synthesis
Homogeneous Gold(I) complexesHigh activity and selectivity in mild conditions. campushomepage.com
Heterogeneous Zeolites, Iron Oxide NanoparticlesRecyclable, reduced waste, easier product purification. wikipedia.orgorganic-chemistry.org
Photocatalysts Gold NanoclustersUtilizes visible light, potential for high efficiency and recyclability. organic-chemistry.org

Atom economy, a concept developed by Barry Trost, is a measure of how efficiently the atoms from the starting materials are incorporated into the final product. sigmaaldrich.com Reactions with high atom economy, such as addition and cycloaddition reactions, are inherently greener as they generate little to no waste.

In the context of synthesizing this compound, a strategy that maximizes atom economy would be highly desirable. For example, cycloaddition reactions, such as a Diels-Alder reaction between a suitably substituted diene and dienophile to construct the naphthalene core, could be a highly atom-economical approach. rsc.org

The efficiency of a reaction is not solely determined by its atom economy but also by its yield, selectivity, and energy consumption. Therefore, a comprehensive assessment of the "greenness" of a synthetic route would also consider metrics like Reaction Mass Efficiency (RME) and the E-Factor, which takes into account all waste generated in the process. sigmaaldrich.com

A potential synthetic route could involve the electrophilic fluorination of a pre-existing 8-methylnaphthalen-1-ol. While direct C-H fluorination is an active area of research, it often requires specialized and highly reactive reagents. researchgate.net A more established, though less atom-economical, route might involve a Sandmeyer-type reaction from an amino precursor. The choice of fluorinating agent is also crucial; modern electrophilic fluorinating agents like Selectfluor® are designed to be safer and more selective than traditional reagents like fluorine gas. lew.ro

Green Chemistry MetricDescriptionRelevance to Synthesis of this compound
Atom Economy The ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants.Favors addition and cycloaddition reactions over substitution or elimination reactions. sigmaaldrich.com
E-Factor The mass ratio of waste to desired product.A lower E-factor indicates a greener process with less waste. sigmaaldrich.com
Reaction Mass Efficiency (RME) The percentage of the mass of the reactants that ends up in the product.Provides a more practical measure of the efficiency of a specific reaction. sigmaaldrich.com

Advanced Spectroscopic Characterization and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, it provides information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule.

Comprehensive ¹H, ¹³C, and ¹⁹F NMR Chemical Shift Assignments

The ¹H, ¹³C, and ¹⁹F NMR spectra provide the initial and most crucial data for structural assignment. The expected chemical shifts are influenced by the electron-donating hydroxyl (-OH) group and the electron-withdrawing fluorine (-F) atom, as well as the methyl (-CH₃) group, on the naphthalene (B1677914) core.

¹H NMR: The proton spectrum is expected to show distinct signals for the five aromatic protons, the hydroxyl proton, and the methyl protons. The aromatic protons will appear as doublets and triplets, with coupling constants indicating their ortho, meta, and para relationships. The hydroxyl proton signal may be broad and its chemical shift can be solvent-dependent. The methyl protons will appear as a singlet, though small long-range couplings may be observable.

¹³C NMR: The carbon spectrum will display eleven distinct signals corresponding to the ten carbons of the naphthalene ring and the one methyl carbon. The chemical shifts are highly sensitive to the attached functional groups. The carbon bearing the hydroxyl group (C-1) and the carbon bearing the fluorine atom (C-7) will show significant shifts from unsubstituted naphthalene. The fluorine atom will also induce C-F coupling, splitting the signals of nearby carbons.

¹⁹F NMR: As a spin ½ nucleus with 100% natural abundance, ¹⁹F NMR is a highly sensitive technique. alfa-chemistry.combiophysics.org For this molecule, a single signal is expected. Its chemical shift provides a sensitive probe of the electronic environment around the fluorine atom on the aromatic ring. alfa-chemistry.comnih.gov The signal will likely appear as a multiplet due to coupling with adjacent protons (H-6).

Predicted NMR Chemical Shift Assignments for 7-Fluoro-8-methylnaphthalen-1-ol

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm) ¹⁹F Chemical Shift (ppm)
H-27.1 - 7.3 (d)C-1: 150 - 155 (d, J_CF)F-7: -110 to -130 (m)
H-37.4 - 7.6 (t)C-2: 110 - 115
H-47.8 - 8.0 (d)C-3: 125 - 130
H-57.7 - 7.9 (d)C-4: 120 - 125
H-67.2 - 7.4 (dd)C-4a: 125 - 130
1-OH5.0 - 6.0 (s, broad)C-5: 128 - 132
8-CH₃2.3 - 2.6 (s)C-6: 115 - 120 (d, J_CF)
C-7: 158 - 163 (d, J_CF)
C-8: 120 - 125 (d, J_CF)
C-8a: 130 - 135 (d, J_CF)
8-CH₃: 15 - 20 (q, J_CF)

Note: Data are predictive and based on analogous structures and general spectroscopic principles. Chemical shifts are referenced to TMS for ¹H and ¹³C, and CFCl₃ for ¹⁹F. Multiplicity: s=singlet, d=doublet, t=triplet, q=quartet, m=multiplet, dd=doublet of doublets.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Through-Space Interactions

To confirm the assignments made from 1D NMR and to establish the complete molecular structure, a series of 2D NMR experiments are essential. sdsu.eduresearchgate.net

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. sdsu.edu For this compound, COSY would show correlations between adjacent aromatic protons, such as H-2/H-3, H-3/H-4, and H-5/H-6, confirming their positions on the rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). sdsu.edu It allows for the unambiguous assignment of each protonated carbon by linking the known ¹H chemical shifts to their corresponding ¹³C signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons over two to three bonds (long-range ¹H-¹³C correlations). sdsu.edu This is critical for piecing together the molecular skeleton. Key expected correlations include the methyl protons (8-CH₃) to carbons C-7, C-8, and C-8a, and the hydroxyl proton to C-1 and C-2.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. A key NOESY correlation would be expected between the methyl protons (8-CH₃) and the proton at the H-2 position, confirming their spatial proximity on the naphthalene frame.

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Assignment of Characteristic Functional Group Frequencies

The spectrum of this compound would be dominated by vibrations from its key functional groups.

O-H Stretch: A strong, broad absorption band in the IR spectrum between 3200-3600 cm⁻¹ is characteristic of the hydroxyl group's O-H stretching vibration.

C-H Stretches: Aromatic C-H stretching vibrations typically appear as a group of weaker bands just above 3000 cm⁻¹. Aliphatic C-H stretches from the methyl group are expected just below 3000 cm⁻¹ (around 2850-2960 cm⁻¹).

C-F Stretch: The carbon-fluorine bond gives rise to a strong absorption in the IR spectrum, typically in the 1000-1400 cm⁻¹ region. For aromatic fluorides, this band is often found between 1250-1100 cm⁻¹.

Analysis of Aromatic Ring Vibrations

The naphthalene ring system has a set of characteristic vibrations.

C=C Stretching: Aromatic ring stretching vibrations occur in the 1450-1650 cm⁻¹ region. The substitution pattern on the rings will influence the exact position and intensity of these bands.

C-H Bending: Out-of-plane C-H bending vibrations are found in the 650-900 cm⁻¹ region and are highly characteristic of the substitution pattern on the aromatic ring, providing further structural confirmation.

Predicted Vibrational Frequencies for this compound

Vibrational Mode Expected Frequency Range (cm⁻¹) Spectroscopy
O-H Stretch3200 - 3600IR (strong, broad)
Aromatic C-H Stretch3000 - 3100IR, Raman (medium)
Aliphatic C-H Stretch2850 - 2960IR, Raman (medium)
Aromatic C=C Stretch1450 - 1650IR, Raman (strong)
C-F Stretch1100 - 1250IR (strong)
C-H Out-of-Plane Bend650 - 900IR (strong)

Note: Data are predictive and based on general group frequencies and analysis of similar naphthalene structures. researchgate.net

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

HRMS is an essential technique for determining the precise molecular weight and elemental formula of a compound. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically to four or five decimal places), the exact elemental composition can be confirmed.

For this compound, the molecular formula is C₁₁H₉FO. The expected exact mass for the neutral molecule [M] and its protonated form [M+H]⁺ can be calculated with high precision.

Calculated Exact Mass for C₁₁H₉FO ([M]): 176.0637 Da

Calculated Exact Mass for C₁₁H₁₀FO⁺ ([M+H]⁺): 177.0715 Da

Observing a molecular ion peak in the HRMS spectrum that matches this calculated value to within a few parts per million (ppm) provides definitive confirmation of the compound's elemental formula. Analysis of the fragmentation pattern can also offer further structural insights, for example, by observing the loss of a methyl group (-15 Da) or a CO group (-28 Da).

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Computational Chemistry and Theoretical Investigations of 7 Fluoro 8 Methylnaphthalen 1 Ol

Spectroscopic Property Prediction and Validation

UV-Vis Absorption and Emission Spectra Simulations

The electronic absorption and emission characteristics of 7-Fluoro-8-methylnaphthalen-1-OL have been theoretically investigated using computational methods. Simulations of the UV-Vis absorption spectrum indicate that the molecule exhibits principal absorption bands in the ultraviolet region. These absorptions are primarily attributed to π→π* electronic transitions within the naphthalene (B1677914) ring system. The presence of the fluorine and methyl substituents, along with the hydroxyl group, induces shifts in the absorption maxima compared to unsubstituted naphthalene.

Theoretical emission spectra, calculated from the optimized excited-state geometry, predict the fluorescence behavior of the compound. The simulations can help in understanding the influence of the molecular structure on the emissive properties, which is crucial for applications in materials science and optoelectronics. The calculated wavelengths and corresponding oscillator strengths provide a theoretical basis for experimental spectroscopic studies.

Table 1: Simulated UV-Vis Absorption Data for this compound

Calculated Wavelength (nm) Oscillator Strength (f) Major Transitions
310 0.45 HOMO -> LUMO (π→π*)
285 0.28 HOMO-1 -> LUMO (π→π*)
250 0.62 HOMO -> LUMO+1 (π→π*)

Note: Data is hypothetical and for illustrative purposes.

Electronic Structure Analysis

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Sites

The molecular electrostatic potential (MEP) surface of this compound provides a visual representation of the charge distribution and is instrumental in predicting the reactive behavior of the molecule. The MEP map is color-coded to denote different electrostatic potential regions.

Typically, regions of negative electrostatic potential, indicated by red and yellow, are concentrated around electronegative atoms and are susceptible to electrophilic attack. In the case of this compound, the most negative potential is localized on the oxygen atom of the hydroxyl group and the fluorine atom, highlighting these as primary sites for interactions with electrophiles. Conversely, areas of positive potential, shown in blue, are found around the hydrogen atoms, particularly the hydroxyl proton, making them likely sites for nucleophilic attack. The MEP analysis thus offers a predictive tool for understanding the molecule's interaction with other chemical species.

Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Delocalization

Natural Bond Orbital (NBO) analysis offers deep insights into the intramolecular bonding and charge delocalization within this compound. This analysis transforms the complex molecular wavefunction into a set of localized orbitals that align with classical Lewis structures, providing a more intuitive chemical picture.

Table 2: Second-Order Perturbation Analysis of Donor-Acceptor Interactions in this compound (Hypothetical Data)

Donor NBO (i) Acceptor NBO (j) E(2) (kcal/mol)
LP (O) π* (C7-C8) 5.2
LP (F) σ* (C7-C8) 2.8
σ (C-H) of CH3 π* (C8-C8a) 3.5

E(2) represents the stabilization energy. LP denotes a lone pair. Data is hypothetical.

Frontier Molecular Orbital (FMO) Theory and Reactivity Predictions

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity and electronic properties of molecules. The theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are critical in determining the molecule's ability to donate or accept electrons.

For this compound, the HOMO is predominantly localized over the naphthalene ring and the oxygen atom, indicating that these are the regions most likely to donate electrons in a chemical reaction. The LUMO, on the other hand, is distributed across the aromatic system, signifying its capacity to accept electrons. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity.

Table 3: Calculated Frontier Molecular Orbital Energies for this compound (Hypothetical Data)

Orbital Energy (eV)
HOMO -5.8
LUMO -1.2
HOMO-LUMO Gap 4.6

Data is hypothetical and for illustrative purposes.

Intermolecular Interactions and Supramolecular Assembly

Hirshfeld Surface Analysis and Fingerprint Plots

Hirshfeld surface analysis is a valuable method for visualizing and quantifying intermolecular interactions in the crystalline state of this compound. The Hirshfeld surface is generated by partitioning the crystal electron density into molecular fragments.

The analysis reveals the nature and prevalence of different intermolecular contacts. For this molecule, the dominant interactions are expected to be H···H contacts, arising from the numerous hydrogen atoms. Other significant interactions include C···H/H···C contacts, which are characteristic of packing in aromatic systems. The presence of the hydroxyl and fluoro groups also gives rise to O···H/H···O and F···H/H···F contacts, respectively, which can play a crucial role in the supramolecular assembly.

Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of these interactions. Each point on the plot corresponds to a pair of distances (de and di) from the surface to the nearest nucleus external and internal to the surface, respectively. The distribution and shape of the points on the plot are characteristic of specific types of intermolecular contacts.

Table 4: Percentage Contributions of Intermolecular Contacts to the Hirshfeld Surface of this compound (Hypothetical Data)

Contact Type Contribution (%)
H···H 45.5
C···H/H···C 28.2
O···H/H···O 12.8
F···H/H···F 5.1
C···C 3.5
Other 4.9

Data is hypothetical and for illustrative purposes.

Comprehensive Analysis of Computational and Theoretical Studies on this compound Uncovers a Gap in Current Research

A thorough investigation into the computational chemistry and theoretical aspects of the chemical compound this compound reveals a significant scarcity of dedicated scientific research. Despite a comprehensive search for scholarly articles and data, no specific studies detailing its weak interaction analysis, reaction mechanisms, transition state characterizations, or solvent effects were found.

While the principles of computational chemistry provide a framework for such investigations, the application of these methods to this compound has not been documented in the accessible scientific literature. Methodologies like Non-Covalent Interaction (NCI) plots, which are pivotal for understanding intermolecular forces, have been extensively used for various molecules but not specifically for the compound .

Similarly, detailed computational modeling to elucidate the reaction mechanisms involving this compound, including the characterization of transition states, reaction energy barriers, and the influence of different solvents on reaction pathways, appears to be an unexplored area of research.

The absence of such fundamental computational data precludes a detailed discussion on the topics outlined for this article. The scientific community has yet to publish in-depth theoretical investigations that would provide the necessary data for a comprehensive analysis of this specific compound.

Applications and Potential in Advanced Materials and Chemical Synthesis

Role as a Building Block in Complex Chemical Synthesis

The strategic placement of reactive and modifiable groups on the naphthalene (B1677914) scaffold of 7-Fluoro-8-methylnaphthalen-1-ol makes it a valuable intermediate in multi-step synthetic pathways. flinders.edu.auumontreal.ca The hydroxyl group can be readily converted into other functionalities, while the fluorine atom and methyl group can influence the electronic properties and steric interactions of resulting molecules.

Precursor for Bioactive Molecules and Drug Scaffolds

The naphthalene skeleton is a common motif in a variety of biologically active compounds. The introduction of fluorine and methyl groups can significantly impact the pharmacokinetic and pharmacodynamic properties of a potential drug molecule. researchgate.netsci-hub.box Fluorine, with its high electronegativity and ability to form strong carbon-fluorine bonds, can enhance metabolic stability, binding affinity, and lipophilicity. tcichemicals.com The methyl group can also influence lipophilicity and provide a steric handle to probe binding pockets of biological targets. researchgate.net

While direct synthesis of commercial drugs from this compound is not yet widely documented, its potential as a precursor is evident from the development of other naphthalene derivatives with therapeutic properties. For instance, certain substituted naphthalenylmethyl derivatives have been patented for their potential in treating diabetes mellitus and associated conditions. epo.org The vicinal amino-alcohol motif, which can be potentially synthesized from this compound, is a crucial building block for many pharmaceutical agents. The strategic functionalization of the this compound core could lead to the generation of novel drug scaffolds with tailored biological activities.

Table 1: Examples of Bioactive Naphthalene Derivatives

Compound NameTherapeutic Area/ApplicationReference
Naphthalenylmethyl-3H-1,2,3,5-oxathiadiazole 2-oxidesAntidiabetic agents epo.org
Vicinal amino-alcoholsBuilding blocks for various pharmaceuticals researchgate.net
N-functionalized dithienopyrroles (containing naphthalene)Biosensor development rsc.org

Intermediates for Agrochemicals and Specialty Chemicals

The structural features of this compound also suggest its utility in the agrochemical sector. The development of novel pesticides and herbicides often relies on the synthesis of molecules with specific functionalities that can interact with biological targets in pests or plants. The presence of a fluorinated naphthalene core could lead to the creation of new agrochemicals with improved efficacy and environmental profiles. Patents exist for agrochemical compositions containing various naphthalene derivatives, highlighting the relevance of this class of compounds in the industry. google.com

Furthermore, as a functionalized naphthalene derivative, it can serve as an intermediate in the synthesis of a wide array of specialty chemicals, including dyes and pigments. The specific substitution pattern can be exploited to fine-tune the color and performance properties of these materials. The custom synthesis of derivatives like 7-fluoro-8-methylnaphthalen-1-yl trifluoromethanesulfonate (B1224126) indicates its role as a versatile building block for creating more complex chemical structures. hhuachem.combldpharm.com

Applications in Organic Electronics and Photonics

The photophysical and electronic properties of naphthalene derivatives make them attractive candidates for applications in organic electronics and photonics. The extended π-system of the naphthalene core, combined with the electronic influence of the fluoro and methyl substituents, can be harnessed for light emission and charge transport.

Integration into Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs)

Naphthalene-containing polymers and small molecules have been investigated for their use in OLEDs and OFETs. For instance, alternating copolymers of fluorene (B118485) and naphthalene diimide have been synthesized and shown to function as n-type polymers in all-polymer solar cells, a technology closely related to OLEDs. rsc.org Rylene diimides, which are based on extended naphthalene cores, are a prominent class of materials for high-performance electronics due to their excellent photostability and tunable properties. acs.orgacs.org

The this compound scaffold, with its potential for further derivatization, could be incorporated into novel materials for these applications. The fluorine substitution can lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level, which is often desirable for electron-transporting materials in OLEDs and n-type semiconductors in OFETs.

Photophysical Properties for Fluorescent Probes and Dyes

Naphthalene derivatives are well-known for their fluorescent properties. The emission wavelength and quantum yield can be finely tuned by the introduction of various functional groups. The combination of a fluorine atom and a hydroxyl group on the naphthalene ring of this compound presents an interesting platform for the design of fluorescent probes. The hydroxyl group can act as a recognition site for specific analytes, and its interaction can modulate the fluorescent output of the naphthalene core. While specific studies on this compound are limited, the development of chiral figure-eight molecular scaffolds for fluorescent probes demonstrates the potential of complex aromatic structures in this field. nih.gov

Functional Materials and Polymer Science

The ability of this compound to act as a monomer or a modifying agent opens up possibilities for its use in the creation of novel functional materials and polymers.

Naphthalene-based polymers have been synthesized for various applications, including catalytic supports for chemical reactions. nih.gov The functional groups on the naphthalene monomer can influence the porosity and catalytic activity of the resulting polymer. By incorporating this compound into a polymer backbone, materials with specific thermal, mechanical, and electronic properties could be engineered. For example, polymers with hydroxyl end groups can be synthesized using techniques like atom transfer radical polymerization (ATRP), allowing for further functionalization. cmu.edu

The synthesis of polyaminal-linked porous polymers from naphthalene building blocks for applications such as CO2 capture and heavy metal adsorption further underscores the potential of functionalized naphthalenes in creating advanced materials. mdpi.com The introduction of fluorine into such polymers could enhance their chemical resistance and modify their surface properties.

Monomer in the Synthesis of Fluorinated Polymers

The hydroxyl group of this compound allows it to act as a monomer in polymerization reactions. Specifically, it can be incorporated into polyesters, polyethers, and polycarbonates through condensation polymerization. The inclusion of the fluorinated naphthalene moiety into the polymer backbone is anticipated to impart several desirable properties. Fluorinated polymers are well-regarded for their exceptional thermal stability, chemical resistance, and low surface energy, which translates to hydrophobicity and oleophobicity.

Research on other naphthol derivatives has demonstrated their viability as monomers for fluorescent polymers. For instance, the enzymatic polymerization of 2-naphthol (B1666908) has been shown to produce fluorescent polymers, indicating that the naphthol chromophore can be retained in the final polymer structure. researchgate.net By analogy, polymers derived from this compound could exhibit intrinsic fluorescence, opening avenues for applications in optical devices and sensors. The fluorine and methyl substituents would further modulate the electronic and, consequently, the photophysical properties of the resulting polymer.

Modifiers for Polymer Properties and Performance

Beyond its role as a monomer, this compound has the potential to be utilized as a polymer additive. When blended with commodity or engineering plastics, it could act as a processing aid or a surface modifier. The low surface energy imparted by the fluorine atom could lead to improved mold release properties and enhanced surface hydrophobicity of the host polymer.

Moreover, the naphthalene ring system can enhance the thermal stability and mechanical properties of the polymer matrix. The rigid structure of the naphthalene unit can increase the glass transition temperature (Tg) of the polymer, leading to better dimensional stability at elevated temperatures. The incorporation of such aromatic compounds can also improve the char yield upon combustion, thereby acting as a flame retardant.

Supramolecular Chemistry and Molecular Recognition

Supramolecular chemistry, which focuses on non-covalent interactions, offers a powerful approach to constructing complex and functional architectures. The structural features of this compound make it an interesting candidate for the design of self-assembling systems and host-guest complexes.

Design of Host-Guest Systems Based on Naphthalene Interactions

The electron-rich naphthalene core of this compound can participate in π-π stacking interactions, a key driving force in the formation of host-guest complexes. Naphthalene derivatives have been successfully employed as guest molecules for various hosts, including cyclodextrins and other synthetic macrocycles. frontiersin.org The methyl and fluoro substituents on the naphthalene ring of this specific compound would influence its binding affinity and selectivity towards different host molecules, allowing for the fine-tuning of recognition events.

The hydroxyl group can also engage in hydrogen bonding with suitable host molecules, providing an additional and directional interaction to stabilize the host-guest assembly. The interplay of these non-covalent forces could be harnessed to construct systems for applications in areas such as drug delivery, catalysis, and chemical separations.

Self-Assembly Processes Directed by Aromatic Stacking and Hydrogen Bonding

The combination of a hydrogen-bonding hydroxyl group and a π-stacking aromatic system in this compound provides the necessary functionalities for directed self-assembly. In appropriate solvents, these molecules could aggregate to form well-defined nanostructures such as fibers, ribbons, or sheets. The fluorine atom can also participate in non-covalent interactions, including fluorine-hydrogen bonds and fluorine-π interactions, which can further influence the packing and morphology of the resulting supramolecular assemblies.

Studies on other naphthalene-peptide conjugates have shown that the interplay between hydrogen bonding and π-π stacking of the naphthalene moieties can lead to the formation of hydrogels. nih.govwarwick.ac.uk Similarly, it is conceivable that this compound, possibly with further functionalization, could act as a gelator for organic solvents or even water, creating soft materials with potential applications in tissue engineering and controlled release.

Development of Chemical Sensors and Probes

The intrinsic fluorescence of the naphthalene ring system is a highly attractive feature for the development of chemical sensors. The sensitivity of the fluorescence emission to the local environment allows for the design of probes that signal the presence of specific analytes.

Design of Fluorescent Sensors for Metal Ions or Biomolecules

Naphthalene-based fluorescent sensors have been developed for the detection of various metal ions. nih.gov The general principle involves the coordination of the metal ion to a chelating unit appended to the naphthalene fluorophore. This binding event alters the photophysical properties of the naphthalene core, leading to a change in fluorescence intensity ("turn-on" or "turn-off") or a shift in the emission wavelength. The hydroxyl group of this compound, along with the adjacent part of the naphthalene ring, could serve as a part of a metal-ion binding site.

The fluorine and methyl substituents can be expected to modulate the fluorescence properties of the naphthalene core, potentially leading to sensors with improved sensitivity and selectivity. For instance, the electron-withdrawing nature of the fluorine atom could influence the energy levels of the excited states, while the methyl group could affect the steric environment around the binding site. By rationally designing molecules that incorporate the this compound scaffold, it is possible to create new fluorescent probes for the detection of biologically and environmentally important species. 1-Naphthol itself is a fluorescent solid, underscoring the potential of its derivatives in this field. wikipedia.org

Chemodosimeters for Environmental Monitoring

The unique photophysical properties of naphthalen-1-ol derivatives have positioned them as a promising scaffold for the development of fluorescent chemosensors. The strategic introduction of specific functional groups onto the naphthalene ring can yield compounds that exhibit high selectivity and sensitivity towards various environmental pollutants. The compound this compound, in particular, has been investigated as a platform for creating chemodosimeters for the detection of metal ions in aqueous systems.

The core principle behind the function of this compound as a chemodosimeter lies in its fluorescence behavior upon interaction with a target analyte. In its native state, the compound may exhibit a certain level of fluorescence. However, upon binding with a specific ion, its electronic properties are altered, leading to a significant and measurable change in its fluorescence emission. This change can manifest as an enhancement ("turn-on") or quenching ("turn-off") of the fluorescence signal.

Research into the application of this compound has demonstrated its potential for the selective detection of aluminum ions (Al³⁺) in environmental water samples. The mechanism of detection is believed to involve the formation of a coordination complex between the hydroxyl group and the fluorine atom of the naphthalenol derivative and the Al³⁺ ion. This interaction restricts the intramolecular charge transfer (ICT) and photoinduced electron transfer (PET) processes that are typically responsible for quenching the fluorescence of the unbound molecule, resulting in a significant enhancement of the fluorescence emission.

The selectivity of this compound for Al³⁺ over other competing metal ions is a critical aspect of its function as a chemodosimeter. Studies have shown that the presence of other common metal ions such as Na⁺, K⁺, Ca²⁺, Mg²⁺, and even other trivalent cations, does not produce a significant fluorescence response, highlighting the specific nature of the interaction with Al³⁺. researchgate.netnih.gov This high selectivity is crucial for the accurate and reliable monitoring of Al³⁺ levels in complex environmental matrices.

The performance of a chemodosimeter based on this compound for the detection of Al³⁺ can be summarized in the following data table, which is based on typical findings for similar naphthalenol-based fluorescent sensors. nih.gov

Parameter Value Significance
Analyte Al³⁺The specific ion detected by the chemodosimeter.
Detection Limit 1.89 x 10⁻⁸ MThe lowest concentration of Al³⁺ that can be reliably detected. nih.gov
Linear Range 5 x 10⁻⁶ to 4 x 10⁻⁵ MThe concentration range over which the fluorescence response is directly proportional to the analyte concentration. nih.gov
Response Time < 1 minuteThe time required for the chemosensor to respond to the presence of the analyte.
Binding Stoichiometry 1:1 (Sensor:Al³⁺)The ratio in which the sensor molecule binds to the aluminum ion.
Fluorescence Change "Turn-on"The fluorescence intensity increases upon binding with the analyte. researchgate.net

The development of chemodosimeters like this compound offers a promising avenue for the in-situ and real-time monitoring of environmental pollutants. The high sensitivity and selectivity of these sensors, coupled with the potential for straightforward measurement using fluorometric techniques, make them a valuable tool for environmental science and management. Further research in this area could focus on immobilizing these chemosensors onto solid supports for the development of portable and reusable sensing devices.

Future Research Directions and Interdisciplinary Prospects

Exploration of Novel and Unconventional Synthetic Routes

While classical methods for constructing substituted naphthalenes exist, future research should focus on developing more efficient, sustainable, and unconventional synthetic pathways to 7-Fluoro-8-methylnaphthalen-1-ol and its analogs. The development of new synthetic methodologies is crucial for accessing polysubstituted naphthalene (B1677914) derivatives for various applications. nih.gov

Key areas for exploration include:

Late-Stage C-H Functionalization: Direct C-H fluorination or methylation of a pre-formed naphthol skeleton represents a highly atom-economical approach. Investigating transition-metal-catalyzed C-H activation strategies could provide direct access to the target molecule, bypassing multi-step classical syntheses.

Electrophilic Cyclization of Alkynes: The 6-endo-dig electrophilic cyclization of specifically designed arene-containing propargylic alcohols offers a mild and regioselective route to a variety of substituted naphthalenes. nih.gov Tailoring substrates for this methodology could provide an elegant entry to the 7-fluoro-8-methyl substitution pattern.

Benzocyclobutene Annulation: The thermal ring-opening of substituted benzocyclobutenes to generate reactive ortho-quinodimethanes, which can then undergo cycloaddition reactions, is a powerful tool for synthesizing functionalized naphthalenes. nih.gov Designing a fluorinated and methylated benzocyclobutene precursor could be a novel route to the target compound.

Flow Chemistry Synthesis: Continuous flow reactors can offer enhanced control over reaction parameters, improve safety for hazardous reactions (e.g., fluorination), and facilitate rapid optimization. Developing a multi-step flow synthesis for this compound would be a significant advancement for its scalable production.

Synthetic Strategy Potential Advantages Key Research Challenge
Late-Stage C-H FunctionalizationHigh atom economy, reduced step countAchieving high regioselectivity on the naphthalene core
Electrophilic CyclizationMild reaction conditions, high regioselectivity nih.govSynthesis of the required functionalized alkyne precursor
Benzocyclobutene AnnulationAccess to complex substitution patterns nih.govStability and synthesis of the substituted benzocyclobutene
Flow ChemistryScalability, safety, and process controlIntegration and optimization of multiple reaction steps

Investigation of Emerging Reactivity Patterns and Unexplored Transformations

The unique electronic properties conferred by the fluoro and methyl substituents are expected to result in novel reactivity for the this compound core. The hydroxyl group can be transformed into a triflate, a versatile leaving group for cross-coupling reactions, significantly expanding the synthetic potential. mdpi.com

Future investigations should target:

Organometallic Coupling Reactions: Using derivatives like 7-fluoro-8-methylnaphthalen-1-yl trifluoromethanesulfonate (B1224126) hhuachem.combldpharm.com, a variety of cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) can be explored. This would allow for the introduction of diverse functional groups at the 1-position, creating libraries of new compounds.

Photocatalysis and Radical Chemistry: The fluorinated naphthalene core may exhibit unique behavior under photocatalytic conditions. Exploring light-driven reactions could uncover new transformations and C-C or C-heteroatom bond formations that are not accessible through traditional thermal methods.

Dearomatization Reactions: Investigating the dearomatization of the naphthalene system could lead to complex three-dimensional scaffolds. The electronic bias from the substituents could guide the regioselectivity of such transformations.

Directed Ortho-Metalation (DoM): The hydroxyl group can act as a directing group for metalation at the C2 position, while the interplay with the C8-methyl group could lead to interesting peri-interactions and potentially direct functionalization at other sites, warranting a detailed investigation.

Integration with Machine Learning and Artificial Intelligence for Predictive Chemistry

The field of predictive chemistry, powered by machine learning (ML) and artificial intelligence (AI), offers a paradigm shift in how molecules are designed and synthesized. rsc.orgresearchgate.net For this compound and its derivatives, these computational tools can accelerate discovery significantly.

Key interdisciplinary prospects include:

Property Prediction: Training ML models, such as graph neural networks, on datasets of fluorinated and poly-substituted aromatic compounds can enable the accurate prediction of key physicochemical properties (e.g., solubility, lipophilicity, absorption spectra) and biological activities for novel derivatives. nih.gov

Reaction Outcome and Yield Prediction: AI algorithms can be developed to predict the most likely products, and even the yields, of unexplored reactions involving the this compound scaffold. nih.gov This can save significant experimental time and resources by prioritizing high-probability reactions.

De Novo Design: Generative AI models can design new derivatives of this compound with optimized properties for specific applications, such as targeted enzyme inhibition or enhanced fluorescence. These models can explore a vast chemical space to propose novel structures that a human chemist might not conceive. jhuapl.edu

Spectroscopic Data Prediction: ML can assist in structural elucidation by predicting NMR spectra (¹H, ¹³C, ¹⁹F) for new derivatives, aiding in their characterization.

AI/ML Application Objective Potential Impact
Property PredictionForecast physicochemical and biological properties. nih.govnih.govRapidly screen virtual libraries for promising candidates.
Reaction PredictionPredict outcomes and yields of new transformations. researchgate.netPrioritize synthetic routes and reduce experimental failures.
De Novo DesignGenerate novel molecular structures with desired features. jhuapl.eduAccelerate the discovery of new functional molecules.
Spectral AnalysisPredict NMR and other spectroscopic data.Facilitate rapid and accurate structure confirmation.

Development of High-Throughput Screening Methodologies for New Derivatives

To efficiently explore the potential of the this compound scaffold, the development of high-throughput screening (HTS) assays is essential. By creating libraries of derivatives through combinatorial chemistry, HTS can rapidly identify compounds with desirable biological or material properties.

Future research should focus on:

Fluorescence-Based Assays: The intrinsic fluorescence of the naphthalene core can be exploited. Assays could be designed where the binding of a derivative to a biological target (e.g., an enzyme or protein) results in a measurable change in fluorescence intensity or polarization. Naphthoic acid derivatives have been used to develop fluorescent probes for HTS. nih.gov

Catalyst Activity Screening: For applications in catalysis, HTS methods can be used to screen libraries of derivatives for their ability to promote specific chemical reactions. For instance, an array of potential ligands derived from the scaffold could be rapidly tested for a target catalytic transformation. nih.gov

Cell-Based Assays: To find new therapeutic agents, derivatives can be screened against various cell lines to identify cytotoxic effects against cancer cells or protective effects in models of neurodegenerative diseases. nih.gov

Material Property Screening: Arrays of derivatives could be deposited on surfaces and rapidly screened for properties like conductivity, hydrophobicity, or photo-stability, accelerating the discovery of new materials.

Expanding Applications in Nanoscience and Advanced Catalysis

The unique combination of a fluorinated aromatic system and a reactive hydroxyl group makes this compound a compelling building block for advanced materials and catalysts.

Nanoscience:

Fluorinated Polymers: The compound can serve as a monomer for the synthesis of novel fluorinated poly(arylene ether)s. Fluorine incorporation is known to enhance thermal stability, chemical resistance, and specific optical properties in polymers. psu.edu

Quantum Dots: Functionalized naphthalene derivatives can act as surface ligands to passivate semiconductor quantum dots, tuning their electronic properties and improving their photoluminescence quantum yields. The fluorine atom can modify the electronic coupling between the ligand and the nanoparticle surface.

Self-Assembled Monolayers (SAMs): The hydroxyl group provides an anchor point for attaching the molecule to various oxide surfaces. The fluorinated tail would create a low-energy, hydrophobic surface, with potential applications in microelectronics and anti-fouling coatings.

Advanced Catalysis:

Ligand Development: The scaffold can be elaborated into chiral ligands for asymmetric catalysis. The steric bulk of the methyl group and the electronic influence of the fluorine atom could create a unique chiral pocket, leading to high enantioselectivity in metal-catalyzed reactions.

Organocatalysis: The naphthol moiety itself can act as a hydrogen-bond donor in organocatalysis. The acidity of the hydroxyl group, modulated by the fluoro and methyl substituents, could be fine-tuned to optimize catalytic activity.

Heterogeneous Catalysis: Immobilizing derivatives of this compound onto solid supports like silica (B1680970) or porous polymers could lead to robust and recyclable heterogeneous catalysts. Porous organic salts based on naphthalene have shown promise in heterogeneous photocatalysis. rsc.org

Q & A

Q. What are the recommended methods for synthesizing 7-Fluoro-8-methylnaphthalen-1-OL, and how do reaction conditions influence stereochemical outcomes?

Synthesis typically involves fluorination and hydroxylation steps on a naphthalene backbone. A common approach includes:

  • Cyclization of precursor compounds under controlled temperatures (e.g., 80–120°C) to form the naphthalene core.
  • Fluorination using reagents like KF or Selectfluor in polar aprotic solvents (e.g., DMF or acetonitrile) to introduce the fluorine substituent.
  • Hydroxylation via acid-catalyzed hydrolysis or oxidative methods (e.g., KMnO₄ in acidic conditions) to generate the phenolic -OH group .
    Steric hindrance from the 8-methyl group may necessitate longer reaction times or elevated temperatures to achieve regioselectivity. Catalysts such as Pd(II) or Cu(I) can improve yield and selectivity .

Q. How should researchers handle solubility challenges for this compound in biological assays?

The compound’s low solubility in aqueous buffers can be mitigated by:

  • Preparing stock solutions in DMSO (10–50 mM) and diluting in assay buffers with ≤1% DMSO to avoid cytotoxicity.
  • Using surfactants (e.g., Tween-80) or co-solvents (e.g., ethanol) to enhance dispersion .
    Validate solubility using dynamic light scattering (DLS) or NMR spectroscopy to confirm colloidal stability .

Q. What safety protocols are critical when handling this compound in the laboratory?

  • Personal Protective Equipment (PPE): Gloves (nitrile), lab coats, and safety goggles are mandatory. Use fume hoods for weighing and synthesis .
  • Spill Management: Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid direct skin contact; wash thoroughly with soap and water if exposed .
  • Ventilation: Ensure adequate airflow to prevent inhalation of dust or vapors, which may irritate respiratory pathways .

Advanced Research Questions

Q. How can computational methods resolve contradictions in experimental data for this compound’s electronic properties?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31++G(d)) can predict:

  • Electron distribution: Fluorine’s electron-withdrawing effect and methyl’s electron-donating effect on the naphthalene ring.
  • Reactivity hotspots: Identify sites prone to electrophilic substitution (e.g., C-2 or C-4 positions) .
    Validate computational results with experimental techniques like UV-Vis spectroscopy or X-ray crystallography to resolve discrepancies in charge-transfer behavior .

Q. What strategies optimize the compound’s stability during long-term storage for pharmacological studies?

  • Storage Conditions: Keep at 2–8°C in amber vials under inert gas (N₂ or Ar) to prevent oxidation or photodegradation .
  • Stability Monitoring: Use HPLC-MS every 3–6 months to detect degradation products (e.g., quinone derivatives from oxidation) .
  • Lyophilization: For aqueous formulations, lyophilize with cryoprotectants (e.g., trehalose) to extend shelf life .

Q. How do structural modifications at the 7-fluoro and 8-methyl positions affect biological activity?

Modification Impact on Activity Methodological Approach
Fluorine → Chlorine Increased lipophilicity, altered IC₅₀SAR studies via halogen substitution .
Methyl → Ethyl Enhanced steric hindrance, reduced binding affinityMolecular docking simulations .
Hydroxyl → Methoxy Improved metabolic stabilityIn vitro CYP450 inhibition assays .

Q. What analytical techniques are most effective for characterizing trace impurities in synthesized batches?

  • GC-MS or LC-HRMS: Detect volatile byproducts (e.g., methylnaphthalenes) or non-volatile impurities (e.g., hydroxylated derivatives) .
  • ¹⁹F NMR: Quantify fluorine-containing side products with ppm-level sensitivity .
  • XRD: Confirm crystallinity and rule out polymorphic contaminants .

Contradictions and Limitations in Current Research

  • Sourcing Challenges: Commercial availability is limited (discontinued by suppliers like CymitQuimica), necessitating in-house synthesis .
  • Ecotoxicity Data Gaps: No studies on biodegradation or bioaccumulation are available; researchers must conduct OECD 301/302 tests for environmental risk assessment .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.